molecular formula C14H12O3 B6356912 2-(3-Hydroxyphenyl)-5-methylbenzoic acid CAS No. 1181639-45-1

2-(3-Hydroxyphenyl)-5-methylbenzoic acid

Cat. No.: B6356912
CAS No.: 1181639-45-1
M. Wt: 228.24 g/mol
InChI Key: IYUPBYVCQJGWLH-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)-5-methylbenzoic acid is a substituted benzoic acid derivative featuring a hydroxyl group on the phenyl ring at the meta-position and a methyl group at the para-position of the benzoic acid core. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in the context of anti-inflammatory and cytotoxic agents. Its synthesis typically involves reactions of 5-methylanthranilic acid derivatives with appropriate acylating agents, as evidenced by high-yield protocols (e.g., 97% yield for related intermediates) .

Properties

IUPAC Name

2-(3-hydroxyphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-9-5-6-12(13(7-9)14(16)17)10-3-2-4-11(15)8-10/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUPBYVCQJGWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653505
Record name 3'-Hydroxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181639-45-1
Record name 3′-Hydroxy-4-methyl[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181639-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Hydroxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)-5-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boronic acids or esters and halogenated aromatic compounds as starting materials. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex aromatic compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of environmentally benign reagents and solvents is also a consideration in industrial processes to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(3-Hydroxyphenyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)-5-methylbenzoic acid involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its potential anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues, highlighting differences in substituents and functional groups:

Compound Name Substituents/Functional Groups Key Properties/Activities References
2-(3-Hydroxyphenyl)-5-methylbenzoic acid - 3-hydroxyphenyl group
- 5-methylbenzoic acid
Potential anti-inflammatory/cytotoxic activity
2-(2’,6’-Dihydroxybenzoyl)-5-methylbenzoic acid-8-O-β-D-glucopyranoside - Dihydroxybenzoyl group
- Glucopyranoside moiety
Isolated from Rumex nepalensis; natural product with possible glycoside-enhanced bioavailability
2-(3-Hydroxy-phenyl)-3H-benzoimidazole-5-carboxylic acid - Benzimidazole core
- Carboxylic acid group
Enhanced hydrogen bonding capacity; potential kinase inhibition
2-(2H-1,2,3-Triazol-2-yl)-5-methylbenzoic acid - Triazole ring
- Methyl group
Intermediate for Suvorexant (insomnia drug); heterocyclic stability
5-Bromo-2-(2-(2-fluorophenyl)-5-methyl-4-oxothiazolidin-3-yl)benzoic acid - Bromine
- Thiazolidinone ring
Anti-inflammatory activity comparable to phenylbutazone

Physicochemical Properties

  • Acidity : The hydroxyl and carboxylic acid groups in this compound contribute to its acidity (predicted pKa ~3.26 for analogous compounds ). Fluorinated analogues (e.g., 2-(3-fluoro-5-hydroxyphenyl)-5-methoxybenzoic acid) exhibit altered electronic properties due to fluorine’s electronegativity, enhancing dipole interactions .
  • Solubility : Glucoside derivatives (e.g., compound IX from ) show improved water solubility compared to the parent compound due to the polar glycoside moiety.

Key Research Findings

  • Anti-inflammatory Activity: Thiazolidinone derivatives outperform the parent compound in paw edema models, with activity comparable to indomethacin .
  • Natural Product Isolation : Glucoside analogues (e.g., ) highlight the role of glycosylation in natural product bioactivity.
  • Drug Development : Triazole-containing derivatives (e.g., ) underscore the importance of heterocycles in enhancing pharmacokinetic profiles.

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